molecular formula C18H21ClN6O2 B12041928 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12041928
M. Wt: 388.8 g/mol
InChI Key: UDFLLSUINJMOOJ-SRZZPIQSSA-N
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Description

This compound belongs to the purine class and features a complex arrangement of functional groups. Its structure includes a purine core (1H-purine-2,6-dione) with additional substituents. The chlorobenzyl group and the hydrazino moiety contribute to its unique properties.

Preparation Methods

Synthetic Routes:

    Hydrazine Derivative Approach:

    Condensation Reaction:

Industrial Production:

The industrial synthesis typically involves large-scale reactions using optimized conditions. These methods ensure efficient production for research and commercial purposes.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation at the purine core, leading to various oxidation states.

    Reduction: Reduction of the hydrazino group may yield hydrazine derivatives.

    Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and coordination chemistry.

    Biology: Explore its interactions with enzymes, receptors, and nucleic acids.

    Medicine: Evaluate its potential as an antiviral or anticancer agent.

    Industry: Assess its use in organic synthesis or materials science.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: The compound’s combination of chlorobenzyl, hydrazino, and purine elements sets it apart from related molecules.

Properties

Molecular Formula

C18H21ClN6O2

Molecular Weight

388.8 g/mol

IUPAC Name

8-[(2E)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H21ClN6O2/c1-5-11(2)21-22-17-20-15-14(16(26)24(4)18(27)23(15)3)25(17)10-12-8-6-7-9-13(12)19/h6-9H,5,10H2,1-4H3,(H,20,22)/b21-11+

InChI Key

UDFLLSUINJMOOJ-SRZZPIQSSA-N

Isomeric SMILES

CC/C(=N/NC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)/C

Canonical SMILES

CCC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C)C

Origin of Product

United States

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